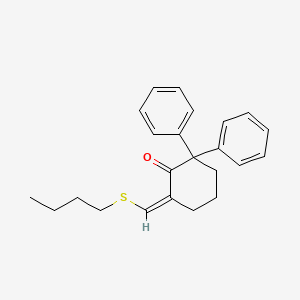
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- is an organic compound with a complex structure It is a derivative of cyclohexanone, featuring a butylthio group and two phenyl groups attached to the cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- typically involves the reaction of cyclohexanone with butylthiol and diphenylmethane under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- exerts its effects involves interactions with specific molecular targets. The butylthio group and phenyl rings may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler analog without the butylthio and phenyl groups.
Cyclohexanol: The reduced form of cyclohexanone.
Diphenylmethane: A related compound with two phenyl groups attached to a methane carbon.
Uniqueness
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- is unique due to the presence of the butylthio group and two phenyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
50592-51-3 |
|---|---|
Molekularformel |
C23H26OS |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(6Z)-6-(butylsulfanylmethylidene)-2,2-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C23H26OS/c1-2-3-17-25-18-19-11-10-16-23(22(19)24,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15,18H,2-3,10-11,16-17H2,1H3/b19-18- |
InChI-Schlüssel |
DJPZTHCPTYZSHM-HNENSFHCSA-N |
Isomerische SMILES |
CCCCS/C=C\1/CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCSC=C1CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
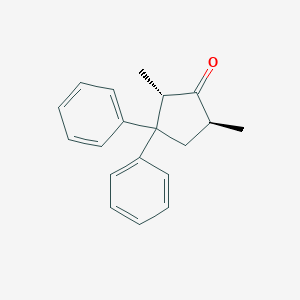
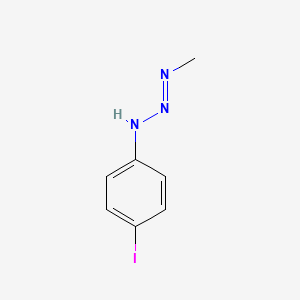
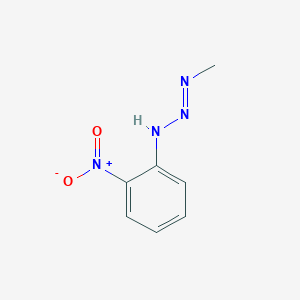
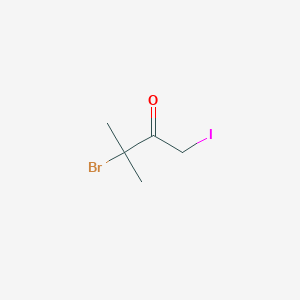
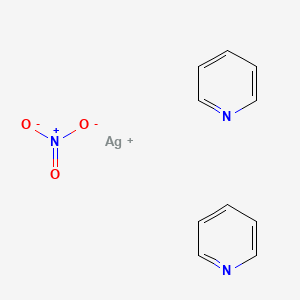
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)




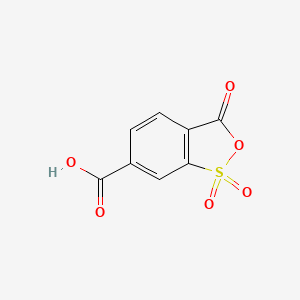
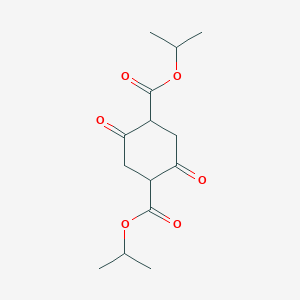
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
